molecular formula C24H32O6 B1681556 schisandrin A CAS No. 61281-38-7

schisandrin A

Cat. No.: B1681556
CAS No.: 61281-38-7
M. Wt: 416.5 g/mol
InChI Key: JEJFTTRHGBKKEI-OKILXGFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Schisandrin A involves several steps, including the extraction of the compound from Schisandra chinensis fruit. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the lignan compounds . The extracted compounds are then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction and purification processes mentioned above. Large-scale extraction involves the use of advanced chromatographic methods to ensure high yield and purity of the compound . The industrial production process is optimized to meet the demand for this compound in pharmaceutical and nutraceutical applications .

Biological Activity

Schisandrin A (Sch A), a prominent dibenzocyclooctadiene lignan derived from the fruit of Schisandra chinensis, has garnered significant attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It exhibits antioxidant, anti-inflammatory, and cytoprotective properties. The mechanisms through which Sch A exerts its effects include:

  • Antioxidant Activity : Sch A reduces oxidative stress by enhancing the activity of antioxidant enzymes and decreasing reactive oxygen species (ROS) levels. For example, it was shown to significantly lower intracellular ROS and nitrogen oxidative species in HT-29 cells exposed to deoxynivalenol (DON) .
  • Anti-inflammatory Effects : Sch A inhibits the expression of pro-inflammatory cytokines such as interleukin-8 and cyclooxygenase-2 (COX-2). This is mediated through the downregulation of nuclear factor-kappa B (NF-κB) signaling pathways .
  • Cytoprotection : In models of oxidative stress-induced cell injury, Sch A has been reported to decrease cell apoptosis and necrosis while enhancing cell viability .

In Vitro Studies

  • Cytoprotective Role Against DON-Induced Toxicity :
    • Sch A demonstrated protective effects on HT-29 intestinal epithelial cells against DON-induced cytotoxicity by modulating oxidative stress pathways .
    • It maintained glutathione levels while reducing the activities of catalase and superoxide dismutase in response to oxidative stress.
  • Neuroprotective Effects :
    • In primary cultures of rat cortical neurons subjected to oxygen-glucose deprivation, Sch A reduced LDH release and increased cell survival, indicating its potential in neuroprotection .
  • Anti-inflammatory Mechanisms :
    • Sch A suppressed lipopolysaccharide-induced inflammation in RAW 264.7 macrophages by inhibiting NF-κB and activating Nrf2/HO-1 signaling pathways .

In Vivo Studies

  • Muscle Strength Improvement :
    • An ethanolic extract containing Sch A improved muscle strength and mass in aged mice, suggesting its potential role in combating age-related muscle degeneration .
  • Hepatoprotective Effects :
    • Research indicated that Sch A could protect against carbon tetrachloride-induced liver damage by modulating mitochondrial function and reducing ROS production .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Biological ActivityMechanism of ActionModel UsedReference
AntioxidantReduces ROS levels; enhances antioxidant enzyme activityHT-29 cells
Anti-inflammatoryInhibits COX-2; downregulates NF-κBRAW 264.7 macrophages
CytoprotectionDecreases apoptosis; increases cell viabilityRat cortical neurons
Muscle StrengthImproves muscle mass and strengthAged mice
HepatoprotectionModulates mitochondrial function; reduces liver damageRodent models

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Neuroprotection in Alzheimer’s Disease Models : In rodent models infused with amyloid-beta, Sch A has been shown to ameliorate oxidative stress and neuronal dysfunction by inhibiting RAGE/NF-κB pathways .
  • Cancer Therapeutics : Preliminary studies suggest that Sch A may have anti-cancer properties through the induction of apoptosis in cancer cell lines, although further research is required to elucidate its efficacy in clinical settings.

Q & A

Basic Research Questions

Q. How can researchers optimize the extraction of Schisandrin A from Schisandra chinensis to ensure consistency in experimental batches?

  • Methodological Answer : Ethanol extraction (80% ethanol, solid-liquid ratio 1:10, refluxed twice for 1 hour) combined with HPLC fingerprinting and chemometric analysis (e.g., hierarchical clustering analysis [HCA] and principal component analysis [PCA]) ensures batch consistency. This approach identifies common peaks (e.g., schisandrin, schisandrin B) and detects differential compounds across batches .

Q. What statistical methods are recommended for analyzing dose-response relationships in studies investigating this compound's antioxidant activity?

  • Methodological Answer : Use two-way ANOVA followed by post-hoc tests (e.g., Tukey or Dunnett’s) to compare groups. Software like SPSS or GraphPad Prism can quantify significance (p < 0.05). For ROS measurements, employ fluorescent probes (e.g., DCF-DA) and validate with positive controls (e.g., NAC) .

Q. How do researchers determine the optimal dosage ranges for this compound in animal studies to balance efficacy and toxicity?

  • Methodological Answer : Conduct MTT assays on cell lines (e.g., N2a/Swe or Walker-256 cells) to establish non-toxic concentrations. In vivo, escalate doses (e.g., 10–50 mg/kg) while monitoring biomarkers (e.g., liver enzymes, Aβ levels) and histopathological changes. Toxicity thresholds are often defined by absence of significant cell death or organ damage .

Q. What in vitro models are suitable for preliminary screening of this compound’s anti-inflammatory properties?

  • Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to assess NF-κB/MAPK inhibition via Western blot (e.g., p-p65, p38, JNK) and ELISA for cytokines (e.g., IL-6, TNF-α). Confirm antioxidant effects via Nrf2/HO-1 pathway activation and ROS scavenging assays .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings regarding this compound’s effects on the PI3K/Akt pathway in different cancer cell lines?

  • Methodological Answer : Context-dependent effects may arise from cell-type-specific signaling crosstalk. Validate using isoform-specific inhibitors (e.g., LY294002 for PI3K) and genetic knockdown (siRNA). Compare transcriptomic profiles (RNA-seq) across models to identify upstream regulators (e.g., mTOR or PTEN) .

Q. What advanced drug delivery systems enhance the targeted delivery of this compound in therapeutic applications?

  • Methodological Answer : Span-PEG composite microbubbles loaded with this compound (8.84% loading rate) enable ultrasound-triggered release. Validate efficacy in tumor models (e.g., Walker-256) via HIF-1α/VEGF suppression and monitor drug uptake via HPLC .

Q. What are the key considerations when designing experiments to evaluate this compound’s neuroprotective mechanisms in Alzheimer’s disease models?

  • Methodological Answer : Use transgenic mice (e.g., APP/PS1) or N2a/Swe cells to quantify Aβ40/Aβ42 via ELISA. Assess BACE1 suppression via RT-PCR/Western blot. Include behavioral tests (e.g., Morris water maze) and plasma lipidomics to identify peripheral biomarkers .

Q. How can researchers validate the specificity of this compound’s modulation of non-coding RNAs in cancer research?

  • Methodological Answer : Perform RNA-seq to profile lncRNAs/miRNAs in treated vs. untreated cells (e.g., HepG2 or A549). Validate targets (e.g., miR-21 or MALAT1) using luciferase reporter assays and functional rescue experiments (overexpression/knockdown) .

Q. What methodological approaches are recommended for assessing this compound’s bioavailability and metabolic stability in preclinical models?

  • Methodological Answer : Administer radiolabeled this compound in rodents and quantify plasma/tissue levels via LC-MS. Assess first-pass metabolism using liver microsomes and CYP450 isoform-specific inhibitors. Compare pharmacokinetics (Cmax, Tmax, AUC) across administration routes (oral vs. intravenous) .

Q. How do researchers address discrepancies in this compound’s efficacy between in vitro and in vivo anti-inflammatory studies?

  • Methodological Answer : Optimize dosing regimens to account for bioavailability limitations (e.g., poor absorption). Use pharmacodynamic markers (e.g., p-p65 in blood monocytes) to correlate in vitro IC50 with in vivo efficacy. Consider matrix effects (e.g., plasma protein binding) in potency calculations .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s dual role in promoting and inhibiting oxidative stress pathways?

  • Methodological Answer : Context-dependent Nrf2 activation (e.g., low doses induce HO-1, while high doses may cause ROS overload) can explain discrepancies. Use redox-sensitive probes (e.g., Grx1-roGFP) to map spatiotemporal ROS fluctuations. Validate with Nrf2-knockout models .

Q. Tables

Key Pharmacological Pathways Modulated by this compound
Pathway
---------------------------
NF-κB/MAPK inhibition
Nrf2/HO-1 activation
BACE1 suppression
PI3K/Akt/mTOR inhibition

Properties

IUPAC Name

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFTTRHGBKKEI-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@H]1C)OC)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219222
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-38-7, 69176-53-0
Record name Schizandrin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Deoxyschizandrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74XQL5DO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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